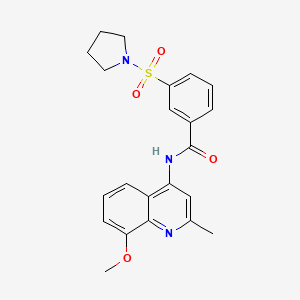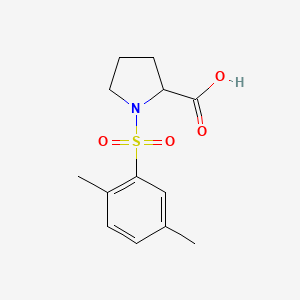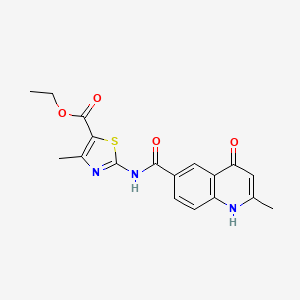
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, abbreviated as NMMQSB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications. NMMQSB is a member of the quinolone family, and it has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
NMMQSB has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry. For example, it has been used as a catalyst in the synthesis of a variety of organic compounds, including heterocyclic compounds, pyridine derivatives, and phenols. It has also been used as a reactant in the synthesis of a variety of pharmaceuticals, including anticonvulsants and antipsychotics. Additionally, it has been studied for its potential use as a drug discovery tool, as it has been shown to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease.
Wirkmechanismus
NMMQSB is believed to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease. It is believed to act as a competitive inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
NMMQSB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. It has also been shown to reduce the risk of Alzheimer’s disease, as well as to reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of stroke, as well as to reduce the risk of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NMMQSB in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been shown to be effective in a variety of experiments, including those involving organic synthesis, drug discovery, and biochemistry. The main limitation of using NMMQSB in lab experiments is that it is not as widely studied as other compounds, so there may be unknown effects or interactions that are not yet known.
Zukünftige Richtungen
For the use of NMMQSB include further studies into its potential use as a drug discovery tool, as well as its potential use in the development of new pharmaceuticals. Additionally, further studies into its potential use as an anti-inflammatory and anticancer agent could be beneficial. Additionally, further studies into its potential use in the treatment of Alzheimer’s disease, stroke, and type 2 diabetes could be beneficial. Finally, further studies into its potential use as a catalyst in the synthesis of organic compounds could also be beneficial.
Synthesemethoden
NMMQSB can be synthesized from commercially available 3-pyrrolidin-1-sulfonylbenzamide, 8-methoxy-2-methylquinoline, and a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 80%.
Eigenschaften
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-13-19(18-9-6-10-20(29-2)21(18)23-15)24-22(26)16-7-5-8-17(14-16)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXMSWSTHQCYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422745.png)
![1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422750.png)
![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422754.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422760.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422765.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)


